2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-(4-morpholin-4-ylphenyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21-18-5-1-3-15-4-2-6-19(20(15)18)22(26)24(21)17-9-7-16(8-10-17)23-11-13-27-14-12-23/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERMIIADVHEBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction is a well-known method for synthesizing isoquinoline derivatives, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . Another method involves the use of metal catalysts to facilitate the formation of the isoquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
2-(4-Morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a topoisomerase inhibitor, interfering with DNA replication in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Synthetic Feasibility: Derivatives with simpler substituents (e.g., dimethylamino in ) are synthesized via Schiff base or alkylation reactions, often with moderate yields (e.g., 43–55% for antifungal compounds in ). The target compound’s morpholinophenyl group may require multi-step synthesis due to steric and electronic challenges.
- Substituent Impact: Morpholine vs. Hydroxyethyl vs. Morpholinophenyl: Hydroxyethyl groups (e.g., in ) increase hydrophilicity, whereas morpholinophenyl may balance lipophilicity and solubility for membrane penetration .
Photophysical and Electronic Properties
- Sensor Applications: NI3 and NI4 () demonstrate that substituent position (e.g., dimethylaminoethyl) affects fluorescence and metal ion detection. The target compound’s morpholinophenyl group, with its electron-rich oxygen, could exhibit red-shifted absorption/emission compared to dimethylamino analogues .
- Optical Properties: Compounds like 5a–c () show tunable nonlinear optical (NLO) properties dependent on substituents. Morpholine’s electron-donating nature may enhance intramolecular charge transfer, increasing NLO coefficients .
Physicochemical Properties
- Solubility and Stability : Morpholine’s oxygen improves water solubility compared to purely aromatic substituents (e.g., diphenylamine in 5c, ). However, steric hindrance may reduce crystallinity, as seen in high-melting (>250°C) hydroxyethyl derivatives () .
- Thermal Stability : Compounds with rigid substituents (e.g., tritylphenyl in ) exhibit high thermal stability. Morpholine’s flexibility might lower melting points relative to these analogues .
Biological Activity
2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize its biological activity based on diverse scientific literature and research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 318.36 g/mol. Its structure comprises a benzoisoquinoline core substituted with a morpholinophenyl group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease processes, particularly in cancer and neurological disorders.
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : In vitro assays revealed that the compound effectively inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. The mechanism was linked to the modulation of apoptotic pathways, specifically through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Neuroprotective Effects
Recent studies have suggested neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's.
- Research Findings : In animal models, administration of the compound resulted in reduced neuroinflammation and improved cognitive function, likely due to its antioxidant properties and ability to modulate neurotransmitter levels.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate moderate absorption with a half-life suitable for therapeutic applications.
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Half-life | 4-6 hours |
| Metabolism | Liver (CYP450 enzymes) |
| Excretion | Renal |
Toxicity Profile
Toxicological assessments are essential for determining the safety profile of new compounds. Initial studies indicate low toxicity levels at therapeutic doses, but further investigations are necessary to establish a comprehensive toxicity profile.
Q & A
Q. 1.1. What are the common synthetic routes for preparing 2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its derivatives?
The synthesis typically involves multi-step protocols:
- Core Formation : Cyclization of naphthalic anhydride derivatives with morpholine-containing amines under reflux conditions (e.g., using acetic acid as a solvent) to form the benzo[de]isoquinoline-dione backbone .
- Substituent Introduction : The morpholinophenyl group is introduced via nucleophilic aromatic substitution or Ullmann coupling, often catalyzed by copper(I) iodide in the presence of a base like potassium carbonate .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol are standard for isolating high-purity products .
Q. 1.2. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm substituent positions and purity. For example, aromatic protons appear at δ 7.5–8.5 ppm, while carbonyl carbons resonate at ~165–170 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- IR Spectroscopy : Detects carbonyl stretching vibrations (~1700 cm) and morpholine C-N bonds (~1250 cm) .
- X-ray Crystallography : Resolves structural conformation and π-π stacking interactions in solid-state studies .
Q. 1.3. What in vitro assays are used to evaluate the compound’s biological activity?
- Anticancer Screening : MTT assays using cancer cell lines (e.g., MCF-7, HeLa) to measure IC values, often revealing inhibitory activity against CDK4 or topoisomerases .
- Antimicrobial Testing : Broth microdilution assays against Staphylococcus aureus or Candida albicans to determine minimum inhibitory concentrations (MICs) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for Alzheimer’s research) .
Advanced Research Questions
Q. 2.1. How do substituents on the phenyl ring (e.g., nitro, amino, or halogen groups) modulate bioactivity?
- Electron-Withdrawing Groups (NO) : Enhance electrophilicity, improving DNA intercalation but reducing solubility. For example, nitro-substituted analogs show stronger topoisomerase inhibition .
- Electron-Donating Groups (NH) : Increase solubility and hydrogen-bonding capacity, enhancing receptor binding (e.g., kinase inhibition with IC < 1 µM) .
- Halogen Substitutions (Cl, Br) : Improve lipophilicity and membrane permeability, critical for blood-brain barrier penetration in neuropharmacology studies .
Q. 2.2. How can density functional theory (DFT) and molecular docking predict the compound’s interactions with biological targets?
- DFT Calculations : Optimize molecular geometry and calculate electrostatic potential surfaces to identify reactive sites (e.g., carbonyl groups as hydrogen-bond acceptors) .
- Docking Studies : Simulate binding to proteins like CDK4 or β-amyloid fibrils using software (AutoDock Vina). For example, morpholinophenyl derivatives show strong π-π stacking with aromatic residues in kinase active sites .
- Solvent Effects : Continuum solvation models (e.g., PCM) predict solubility and stability in physiological environments .
Q. Q. 2.3. How can researchers resolve contradictions in experimental data across studies (e.g., varying IC values)?
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects systematically. For instance, dimethylamino groups may reduce cytotoxicity but improve selectivity .
- Meta-Analysis : Use databases (e.g., PubChem BioAssay) to aggregate data and identify outliers due to assay-specific artifacts .
Q. 2.4. What strategies optimize the compound’s pharmacokinetics (e.g., bioavailability, metabolic stability)?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance oral absorption .
- CYP450 Inhibition Assays : Use liver microsomes to identify metabolic hotspots (e.g., morpholine ring oxidation) and guide structural modifications .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve solubility and tumor targeting in in vivo models .
Methodological Challenges
Q. 3.1. How to address low yields in multi-step syntheses?
Q. 3.2. How to validate target engagement in complex biological systems?
- Photoaffinity Labeling : Incorporate azide or diazirine groups to crosslink the compound with its target protein, followed by proteomic identification .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for enzyme-inhibitor interactions .
Comparative Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
